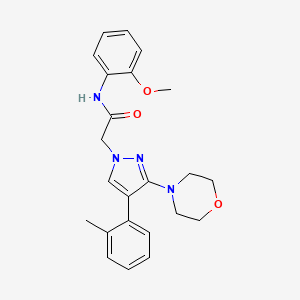

N-(2-methoxyphenyl)-2-(3-morpholino-4-(o-tolyl)-1H-pyrazol-1-yl)acetamide

描述

N-(2-Methoxyphenyl)-2-(3-morpholino-4-(o-tolyl)-1H-pyrazol-1-yl)acetamide is a pyrazole-acetamide hybrid with a 2-methoxyphenyl substituent, a morpholino group, and an o-tolyl (2-methylphenyl) moiety. The morpholino group enhances solubility and hydrogen-bonding capacity, while the o-tolyl and methoxyphenyl groups may influence steric and electronic interactions with biological targets .

属性

IUPAC Name |

N-(2-methoxyphenyl)-2-[4-(2-methylphenyl)-3-morpholin-4-ylpyrazol-1-yl]acetamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H26N4O3/c1-17-7-3-4-8-18(17)19-15-27(25-23(19)26-11-13-30-14-12-26)16-22(28)24-20-9-5-6-10-21(20)29-2/h3-10,15H,11-14,16H2,1-2H3,(H,24,28) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AFRBVQYQRMRXBM-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=CC=C1C2=CN(N=C2N3CCOCC3)CC(=O)NC4=CC=CC=C4OC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H26N4O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

406.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

准备方法

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-methoxyphenyl)-2-(3-morpholino-4-(o-tolyl)-1H-pyrazol-1-yl)acetamide typically involves multi-step organic reactions. One common synthetic route includes:

Formation of the Pyrazole Core: The synthesis begins with the formation of the pyrazole core. This can be achieved through the reaction of hydrazine with a β-diketone or an α,β-unsaturated carbonyl compound under acidic or basic conditions.

Introduction of the Morpholino Group: The morpholino group is introduced via nucleophilic substitution reactions. This step often involves the reaction of the pyrazole intermediate with morpholine in the presence of a suitable base such as sodium hydride or potassium carbonate.

Attachment of the Methoxyphenyl and o-Tolyl Groups: The final steps involve the introduction of the methoxyphenyl and o-tolyl groups through electrophilic aromatic substitution reactions. These reactions typically require the use of catalysts such as Lewis acids (e.g., aluminum chloride) and are carried out under controlled temperatures to ensure regioselectivity.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to control reaction parameters precisely. Solvent recovery and recycling, as well as waste management, are crucial aspects of industrial production to ensure sustainability and cost-effectiveness.

化学反应分析

Types of Reactions

N-(2-methoxyphenyl)-2-(3-morpholino-4-(o-tolyl)-1H-pyrazol-1-yl)acetamide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.

Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of alcohols or amines.

Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, where functional groups such as halides or nitro groups can be introduced or replaced.

Common Reagents and Conditions

Oxidation: Potassium permanganate in acidic or basic medium, chromium trioxide in acetic acid.

Reduction: Lithium aluminum hydride in dry ether, sodium borohydride in methanol or ethanol.

Substitution: Halogenating agents like N-bromosuccinimide (NBS), nitrating agents like nitric acid in sulfuric acid.

Major Products

Oxidation: Ketones, carboxylic acids.

Reduction: Alcohols, amines.

Substitution: Halogenated derivatives, nitro compounds.

科学研究应用

N-(2-methoxyphenyl)-2-(3-morpholino-4-(o-tolyl)-1H-pyrazol-1-yl)acetamide has several scientific research applications:

Medicinal Chemistry: It is investigated for its potential as a pharmacological agent, particularly in the development of anti-inflammatory, analgesic, and anticancer drugs.

Biological Studies: The compound is used in studies to understand its interaction with biological targets such as enzymes and receptors.

Materials Science: It is explored for its potential use in the synthesis of novel materials with specific electronic or optical properties.

Chemical Biology: The compound serves as a probe to study biochemical pathways and molecular mechanisms in cells.

作用机制

The mechanism of action of N-(2-methoxyphenyl)-2-(3-morpholino-4-(o-tolyl)-1H-pyrazol-1-yl)acetamide involves its interaction with specific molecular targets such as enzymes, receptors, or ion channels. The compound may inhibit or activate these targets, leading to a cascade of biochemical events. For example, in medicinal applications, it may inhibit enzymes involved in inflammation or cancer cell proliferation, thereby exerting its therapeutic effects.

相似化合物的比较

Substituent Effects on Physicochemical Properties

The substituents on the phenyl ring and heterocyclic core critically influence melting points, solubility, and synthetic yields. A comparison with analogs from is summarized below:

Pharmacological Activity Trends

- Anticancer Activity: Compound 39 (), which shares the N-(2-methoxyphenyl) group, showed potent activity against HCT-1, MCF-7, and PC-3 cell lines.

- Antimicrobial Potential: Pyrazole-imidazole hybrids (e.g., 7q–7t, ) exhibit antimicrobial properties. The target compound’s o-tolyl group may enhance membrane permeability compared to acetyl or nitro substituents .

Structural Modifications and Bioactivity

- Benzothiazole vs. Pyrazole Cores : Compound 8 () uses a benzothiazole core instead of pyrazole. Benzothiazoles are associated with antitumor activity, but pyrazoles may offer better metabolic stability due to reduced ring strain .

- Sulfonyl vs. Acetamide Linkers : Compound 39 () employs a sulfonyl linker, which may increase acidity and binding affinity compared to the target compound’s acetamide linker .

生物活性

N-(2-methoxyphenyl)-2-(3-morpholino-4-(o-tolyl)-1H-pyrazol-1-yl)acetamide is a compound of interest in medicinal chemistry, particularly due to its potential biological activities. This article summarizes the biological activity of this compound, including its antimicrobial, anticancer, and other relevant pharmacological properties, supported by research findings and data tables.

Chemical Structure and Properties

The compound can be structurally represented as follows:

- Chemical Formula : C_{19}H_{24}N_{4}O_{2}

- Molecular Weight : 336.42 g/mol

The presence of a morpholino group and a pyrazole ring contributes to its unique interactions with biological targets.

Antimicrobial Activity

Recent studies have evaluated the antimicrobial properties of various derivatives related to pyrazole compounds, including the target compound.

In Vitro Studies

In vitro evaluations have shown that certain pyrazole derivatives exhibit significant antimicrobial activity against both Gram-positive and Gram-negative bacteria. For example, one study reported:

- Minimum Inhibitory Concentration (MIC) values for active derivatives ranging from 0.22 to 0.25 μg/mL against tested pathogens like Staphylococcus aureus and Escherichia coli .

The compound's ability to inhibit biofilm formation was also noted, which is critical in treating chronic infections.

| Compound | MIC (μg/mL) | Target Pathogen |

|---|---|---|

| 7b | 0.22 | Staphylococcus aureus |

| 7b | 0.25 | Escherichia coli |

Anticancer Activity

The anticancer potential of this compound has been explored in various cancer cell lines.

Cytotoxicity Studies

In studies involving HepG2 cells (a liver cancer cell line), related compounds exhibited potent cytotoxicity:

- IC50 values were found to be as low as 0.62 μM , indicating strong growth inhibition compared to standard treatments .

Mechanistic Insights

Mechanistic investigations have revealed that these compounds may induce apoptosis in cancer cells through various pathways, including:

- G2/M cell cycle arrest

- Induction of early-stage apoptosis

- Inhibition of key signaling pathways such as IGF1R .

Case Studies

Several case studies have highlighted the effectiveness of this compound in preclinical settings:

- Study on HepG2 Cells : The compound demonstrated significant cytotoxicity with an IC50 value significantly lower than traditional chemotherapeutics.

- Synergistic Effects : When combined with existing antibiotics like ciprofloxacin, the compound showed enhanced efficacy against resistant bacterial strains, suggesting potential for use in combination therapies .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。